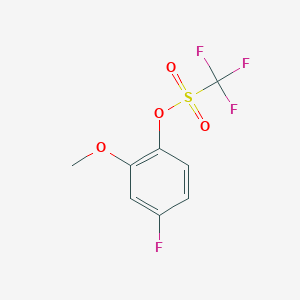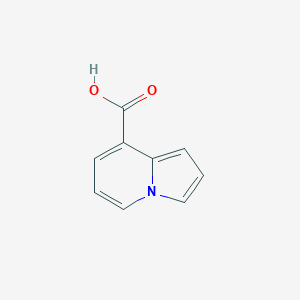
Indolizine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine-8-carboxylic acid is a nitrogen-containing heterocyclic compound with significant importance in medicinal and materials chemistry. It is an isomer of indole, characterized by a fused pyrrole and pyridine ring system. This compound is known for its unique electronic structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with diazoacetates under mild reaction conditions. This method is advantageous due to its broad substrate scope and compatibility with various functional groups . Another method involves the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes, which provides a modular route to indolizines .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes such as the iodine-catalyzed Ortoleva–King reaction. This method involves the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or nitro-substituted indolizines.
Applications De Recherche Scientifique
Indolizine-8-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of indolizine-8-carboxylic acid is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of vascular endothelial growth factor by binding to its receptor, thereby blocking angiogenesis. Additionally, the compound’s electron-rich structure allows it to act as a selective chemical probe for bromodomains BAZ2A and BAZ2B .
Comparaison Avec Des Composés Similaires
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Quinoline: Known for its use in antimalarial drugs.
Isoquinoline: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: Indolizine-8-carboxylic acid stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
indolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12) |
Clé InChI |
KNIKYUNHDSXADN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CC=C2C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
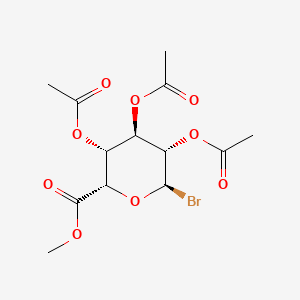

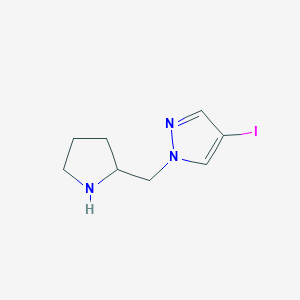
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
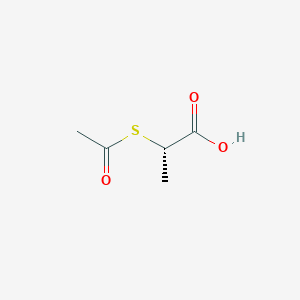

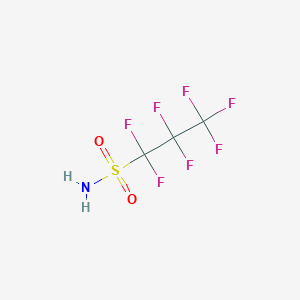

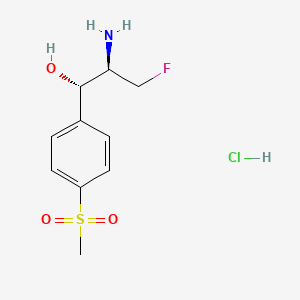
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
